molecular formula C23H26N4 B15022378 N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine

N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine

Cat. No.: B15022378
M. Wt: 358.5 g/mol
InChI Key: QHHWVCVQPTYAHV-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is a complex organic compound that features a unique structure combining cyclohexyl, phenyl, and imidazo[1,2-a][1,3]benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while reduction may yield reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is unique due to its specific combination of cyclohexyl, phenyl, and imidazo[1,2-a][1,3]benzimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N4

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C23H26N4/c1-3-9-18(10-4-1)22-17-27-21-14-8-7-13-20(21)25-23(27)26(22)16-15-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,17,19,24H,2,5-6,11-12,15-16H2

InChI Key

QHHWVCVQPTYAHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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